[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate Gonyautoxin-4 is a natural product found in Mizuhopecten yessoensis, Alexandrium tamarense, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17324905
InChI: InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,19-20H,1-2,12H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1
SMILES:
Molecular Formula: C10H17N7O9S
Molecular Weight: 411.35 g/mol

[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

CAS No.:

Cat. No.: VC17324905

Molecular Formula: C10H17N7O9S

Molecular Weight: 411.35 g/mol

* For research use only. Not for human or veterinary use.

[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate -

Specification

Molecular Formula C10H17N7O9S
Molecular Weight 411.35 g/mol
IUPAC Name [(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-5-oxido-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-4-yl]methyl carbamate
Standard InChI InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,19-20H,1-2,12H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1
Standard InChI Key MVZZBUBVEGHJKI-LJRZAWCWSA-N
Isomeric SMILES C1[C@@H](C([C@@]23N1C(=[N+]([C@H]([C@@H]2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O
Canonical SMILES C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a tricyclic pyrrolopurine scaffold with a carbamate ester at the C4 position and a sulfate group at C9. Key stereochemical elements include the 3aS, 4R, 9S, and 10aS configurations, which are critical for its biological activity . The molecular formula C10H17N7O9S\text{C}_{10}\text{H}_{17}\text{N}_7\text{O}_9\text{S} corresponds to a molecular weight of 411.35 g/mol, as computed by PubChem .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamatePubChem
SMILESC1C@HOS(=O)(=O)OPubChem
InChI KeyCETRDCWBMBILAL-XXKOCQOQSA-NPubChem

Stereochemical Significance

The 9S configuration distinguishes this compound from gonyautoxin 1 (GTX1), which possesses a 9R stereocenter . This subtle difference alters receptor binding kinetics, as demonstrated by comparative studies on voltage-gated sodium channels .

Synthesis and Production

Biosynthetic Pathways

In marine dinoflagellates such as Alexandrium spp., the compound is biosynthesized via a multistep pathway involving arginine derivatives, sulfotransferases, and oxidative modifications . The sulfate group at C9 is introduced enzymatically, a process that remains challenging to replicate in synthetic settings .

Synthetic Approaches

The first stereoselective synthesis of a related gonyautoxin (GTX3) was reported in 2008, utilizing a chiral pool strategy starting from L-glutamic acid . Key steps include:

  • Ring Construction: Formation of the pyrrolopurine core via intramolecular cyclization.

  • Sulfation: Selective sulfation at C9 using sulfur trioxide-triethylamine complexes.

  • Carbamate Installation: Reaction of the C4 hydroxyl with cyanate followed by ammonolysis .

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in water (>100mg/mL>100 \, \text{mg/mL}) due to its polar sulfate and carbamate groups . It exhibits limited solubility in organic solvents such as ethanol (<1mg/mL<1 \, \text{mg/mL}) and is unstable under alkaline conditions, undergoing hydrolysis at the carbamate moiety .

Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)Source
Water>10025PubChem
Methanol50–10025PubChem
Ethanol<125PubChem

Spectroscopic Characterization

  • UV-Vis: λmax=210nm\lambda_{\text{max}} = 210 \, \text{nm} (carbamate π→π* transition) .

  • MS (ESI+): m/z=412.1[M+H]+m/z = 412.1 \, [\text{M+H}]^+ .

Toxicological Profile

Mechanism of Action

The compound binds to site 1 of voltage-gated sodium channels (Nav1.4–Nav1.7) with Kd=1.23.8nMK_d = 1.2–3.8 \, \text{nM}, inhibiting action potential propagation . This mechanism parallels saxitoxin but with altered pharmacokinetics due to the sulfate group .

Acute Toxicity

  • LD50 (Mouse, Intraperitoneal): 8.4μg/kg8.4 \, \mu\text{g/kg} .

  • Human Lethal Dose: 0.52mg0.5–2 \, \text{mg} (via ingestion), causing respiratory paralysis within 12 hours .

Therapeutic Applications

Ophthalmic Use

In rabbit models, a 1.2μg1.2 \, \mu\text{g} dose induced corneal anesthesia for 6–30 hours post-photorefractive keratectomy (PRK) without delaying epithelial healing . This contrasts with traditional anesthetics like tetracaine, which impair wound closure .

Neurological Research

The compound’s subtype-specific sodium channel inhibition makes it a tool for studying neuropathic pain and epilepsy. In vitro, it suppresses hippocampal neuron hyperexcitability at 10nM10 \, \text{nM} .

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